molecular formula C3H10BNO2 B13591989 3-Aminopropylboronic acid CAS No. 2932-98-1

3-Aminopropylboronic acid

Cat. No.: B13591989
CAS No.: 2932-98-1
M. Wt: 102.93 g/mol
InChI Key: SGTIWMVFUHMOMB-UHFFFAOYSA-N
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Description

3-Aminopropylboronic acid is an organic compound that contains both an amino group and a boronic acid group. This compound is of significant interest in various fields of chemistry and biology due to its unique properties and reactivity. The presence of the boronic acid group allows it to form reversible covalent bonds with diols, making it useful in sensing and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopropylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-aminopropylamine with a boronic acid derivative. The reaction typically requires a solvent such as tetrahydrofuran (THF) and may be catalyzed by a base like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the boronic acid group.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Purification steps may include crystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Primary amines.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

3-Aminopropylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.

    Biology: Employed in the development of sensors for detecting sugars and other biomolecules due to its ability to bind diols.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-aminopropylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial for its role in sensing applications, where it can bind to sugars and other diol-containing molecules. The boronic acid group acts as a Lewis acid, facilitating the formation of these bonds. Additionally, the amino group can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility.

Comparison with Similar Compounds

    3-Aminophenylboronic acid: Similar in structure but with a phenyl group instead of a propyl group.

    4-Aminobutylboronic acid: Similar but with a butyl group instead of a propyl group.

Uniqueness: 3-Aminopropylboronic acid is unique due to its specific combination of an amino group and a boronic acid group on a propyl chain. This structure provides a balance of reactivity and stability, making it suitable for a variety of applications that require both functional groups.

Properties

CAS No.

2932-98-1

Molecular Formula

C3H10BNO2

Molecular Weight

102.93 g/mol

IUPAC Name

3-aminopropylboronic acid

InChI

InChI=1S/C3H10BNO2/c5-3-1-2-4(6)7/h6-7H,1-3,5H2

InChI Key

SGTIWMVFUHMOMB-UHFFFAOYSA-N

Canonical SMILES

B(CCCN)(O)O

Origin of Product

United States

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